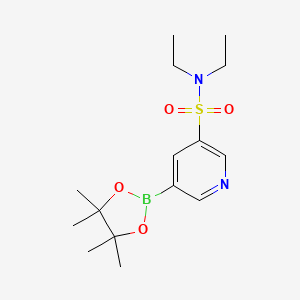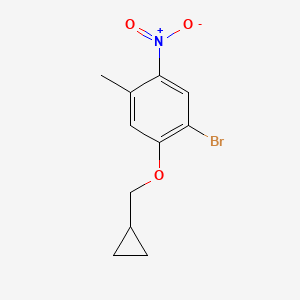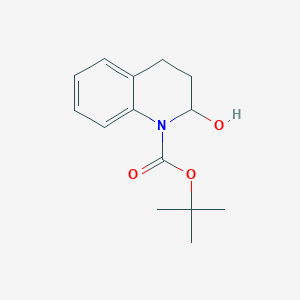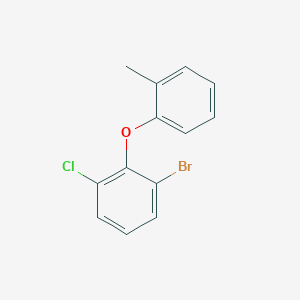
1-Bromo-3-chloro-2-(o-tolyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and an o-tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-chlorophenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The o-tolyloxy group can then be introduced through a nucleophilic substitution reaction using o-tolyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Phenols and Ethers: From nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: From electrophilic substitution.
Quinones and Anilines: From oxidation and reduction reactions.
科学研究应用
1-Bromo-3-chloro-2-(o-tolyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1-Bromo-3-chloro-2-(o-tolyloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate can then undergo further reactions, leading to the formation of substituted products. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.
相似化合物的比较
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3,5-dichlorobenzene
- 1-Bromo-2,4-dichlorobenzene
Uniqueness
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties compared to other halogenated benzenes
属性
分子式 |
C13H10BrClO |
|---|---|
分子量 |
297.57 g/mol |
IUPAC 名称 |
1-bromo-3-chloro-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,1H3 |
InChI 键 |
TYWSDVKBNNSXHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC2=C(C=CC=C2Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
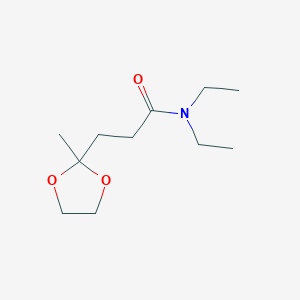
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
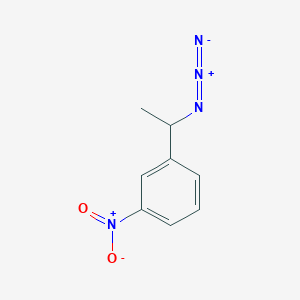
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
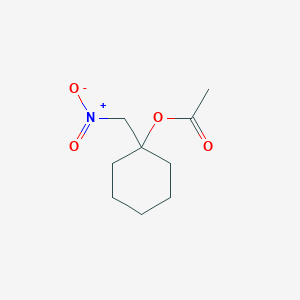
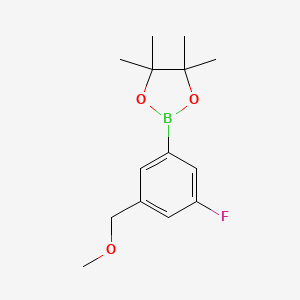
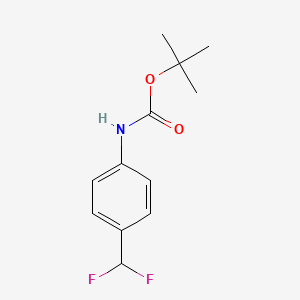
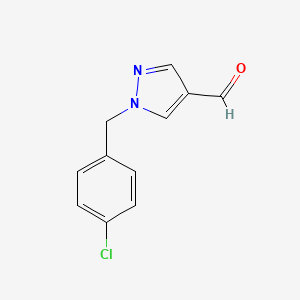
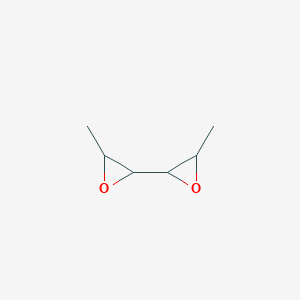
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
